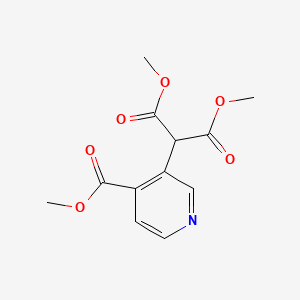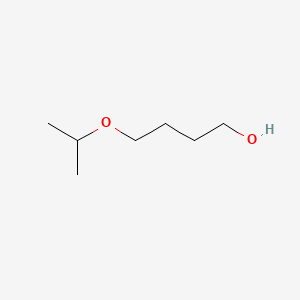
4-Isopropoxybutanol
Übersicht
Beschreibung
4-Isopropoxybutanol is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is also known by other names such as 1-Butanol, 4-(1-methylethoxy)- .
Molecular Structure Analysis
4-Isopropoxybutanol contains a total of 24 bonds, including 8 non-H bond(s), 5 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) . It also contains a total of 25 atoms; 16 Hydrogen atom(s), 7 Carbon atom(s), and 2 Oxygen atom(s) .
Physical And Chemical Properties Analysis
4-Isopropoxybutanol has a density of 0.9±0.1 g/cm3, a boiling point of 191.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.8±6.0 kJ/mol, and it has a flash point of 57.3±7.7 °C . The index of refraction is 1.422, and it has a molar refractivity of 37.7±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies : Research on molecules structurally similar to 4-Isopropoxybutanol, such as 1,2,3,4-diepoxybutane, has been conducted to understand their molecular structures. For instance, the molecular structure of gaseous d,l-1,2,3,4-Diepoxybutane was studied using electron diffraction, revealing specific bond lengths and angles (Smith & Kohl, 1972).
Biofuel Production : Isobutanol, a compound closely related to 4-Isopropoxybutanol, is being explored as a biofuel. Research in this area includes the fermentative production of isobutanol from sugars, considering both the metabolic engineering and economic viability of the process (van Leeuwen et al., 2012).
Engine Performance and Emission Characteristics : Studies have been conducted on the performance and emission characteristics of engines using isobutanol-diesel fuel blends. These investigations are aimed at understanding how such blends affect engine performance and exhaust emissions (Karabektaş & Hosoz, 2009).
Genotoxicity Studies : The genotoxic effects of compounds structurally similar to 4-Isopropoxybutanol, like diepoxybutane, have been examined. These studies provide insights into the mutagenic activity of such compounds in various biological systems (Moutschen-Dahmen et al., 1963).
Catalytic Dehydration for Chemical Production : Research includes the catalytic dehydration of fermented isobutanol to produce renewable chemicals and fuels. This area explores the impact of various process conditions and impurities on the dehydration reaction and the production of isobutylene (Taylor et al., 2010).
Metabolic Engineering for Biofuel Production : Studies on metabolic engineering in microorganisms for isobutanol production have been conducted. This research aims to improve isobutanol yields and titers through genetic modification of yeast strains (Matsuda et al., 2013).
Eigenschaften
IUPAC Name |
4-propan-2-yloxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUCQVIHYMROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336892 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxybutanol | |
CAS RN |
31600-69-8 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

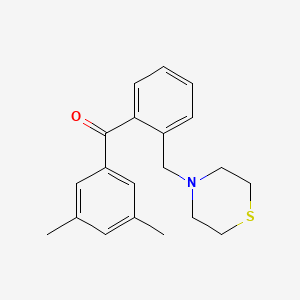
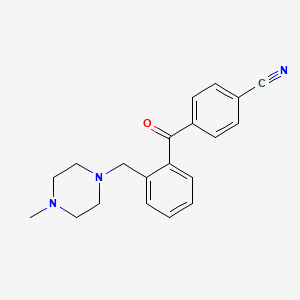
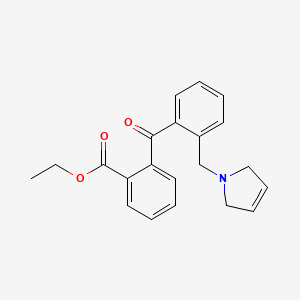
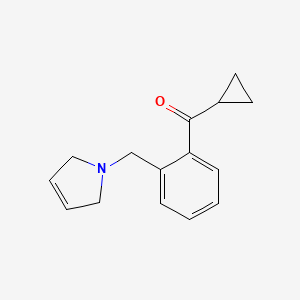
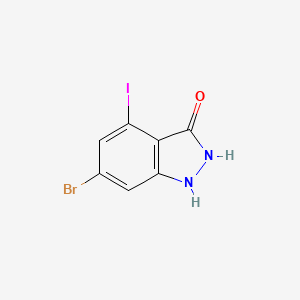
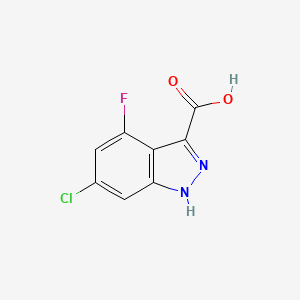


![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)
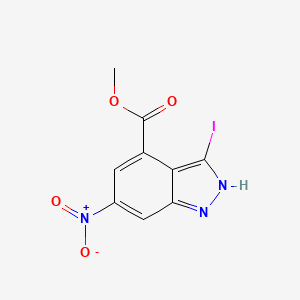
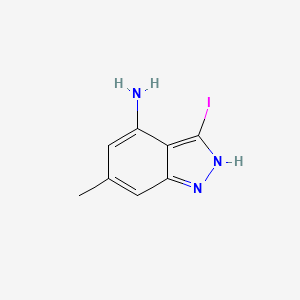
![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)
